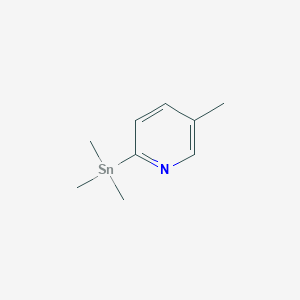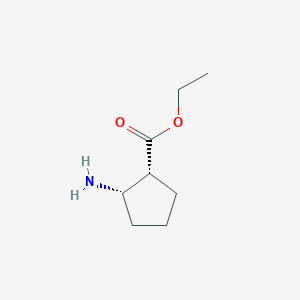
2,4-Dimethyl-6-(6-methylheptyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-(6-methylheptyl)phenol is an organic compound with the molecular formula C16H26O It is a phenolic compound characterized by the presence of two methyl groups and a 6-methylheptyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-6-(6-methylheptyl)phenol can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylphenol with 6-methylheptyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-6-(6-methylheptyl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-(6-methylheptyl)phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-6-(6-methylheptyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenol: Similar in structure but lacks the 6-methylheptyl group.
2,4-Dimethylphenol: Lacks the 6-methylheptyl group, making it less hydrophobic.
4-tert-Butyl-2,6-dimethylphenol: Contains a tert-butyl group instead of the 6-methylheptyl group.
Uniqueness
2,4-Dimethyl-6-(6-methylheptyl)phenol is unique due to the presence of the 6-methylheptyl group, which imparts distinct hydrophobic properties and influences its reactivity and applications compared to other similar phenolic compounds .
Propiedades
IUPAC Name |
2,4-dimethyl-6-(6-methylheptyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-12(2)8-6-5-7-9-15-11-13(3)10-14(4)16(15)17/h10-12,17H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOOCBHWULMDHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CCCCCC(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402382 |
Source


|
| Record name | 2,4-dimethyl-6-(6-methylheptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198220-45-0 |
Source


|
| Record name | 2,4-dimethyl-6-(6-methylheptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

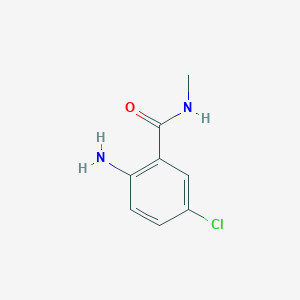

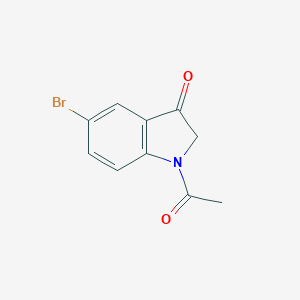
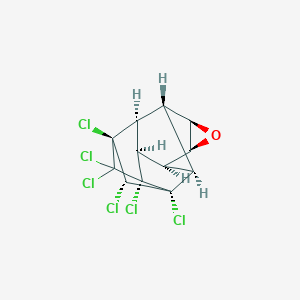
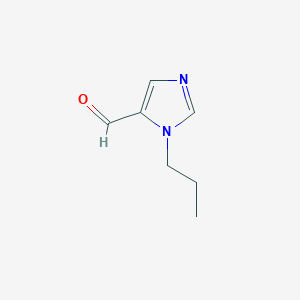
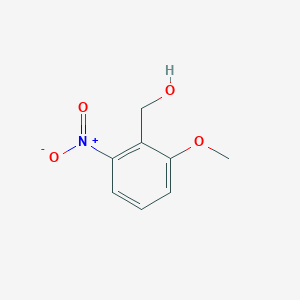

![N,N-dimethyl-[1,1'-Biphenyl]-4-methanamine](/img/structure/B171103.png)


